molecular formula C22H22N2O4S B286228 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide

Katalognummer B286228
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: PLQRSXPZRATGED-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide, also known as TZP, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives and has been extensively studied for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide is mainly attributed to its activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide binds to the ligand-binding domain of PPARγ and induces a conformational change, which allows the receptor to heterodimerize with retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This results in the transcriptional activation or repression of target genes involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide are diverse and depend on the target tissue and disease state. In general, 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has been shown to improve insulin sensitivity, reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate lipid metabolism. These effects are mainly attributed to the activation of PPARγ and the downstream signaling pathways involved in glucose and lipid metabolism, inflammation, and cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and extensive characterization by various analytical techniques. However, 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research on 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide, including the development of more potent and selective PPARγ agonists, the investigation of its therapeutic potential in other diseases such as cardiovascular diseases and inflammatory bowel diseases, and the exploration of its combination therapy with other drugs or natural compounds. Additionally, the elucidation of the molecular mechanisms underlying the effects of 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide on PPARγ signaling and the identification of its downstream target genes may provide new insights into the pathogenesis and treatment of various diseases.

Synthesemethoden

The synthesis of 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide involves the condensation of 2-(2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide with 2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde and a reducing agent such as sodium borohydride to obtain 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide. The yield of the synthesis method is reported to be high, and the purity of the product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Wissenschaftliche Forschungsanwendungen

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. In diabetes, 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has been shown to improve insulin sensitivity and glucose metabolism by activating peroxisome proliferator-activated receptor gamma (PPARγ) and reducing inflammation. In cancer, 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has been reported to inhibit tumor growth and induce apoptosis by activating PPARγ and suppressing the Wnt/β-catenin pathway. In neurodegenerative disorders, 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation by activating PPARγ and inhibiting the NF-κB pathway.

Eigenschaften

Molekularformel

C22H22N2O4S

Molekulargewicht

410.5 g/mol

IUPAC-Name

2-[2-[(E)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H22N2O4S/c1-14(2)24-21(26)19(29-22(24)27)12-16-6-4-5-7-18(16)28-13-20(25)23-17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,25)/b19-12+

InChI-Schlüssel

PLQRSXPZRATGED-XDHOZWIPSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=O)S3)C(C)C

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C(C)C

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.